molecular formula C19H20N4O B1663559 Niraparib CAS No. 1038915-60-4

Niraparib

Número de catálogo: B1663559
Número CAS: 1038915-60-4
Peso molecular: 320.4 g/mol
Clave InChI: PCHKPVIQAHNQLW-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Niraparib es un inhibidor de la poli (ADP-ribosa) polimerasa activo por vía oral que se utiliza principalmente en el tratamiento del cáncer de ovario epitelial recurrente, de la trompa de Falopio o peritoneal primario. Se comercializa bajo el nombre de marca Zejula y fue aprobado por primera vez por la Administración de Alimentos y Medicamentos de los Estados Unidos el 27 de marzo de 2017 . This compound funciona inhibiendo las enzimas responsables de la reparación del ADN, induciendo así citotoxicidad en las células cancerosas .

Aplicaciones Científicas De Investigación

Niraparib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Niraparib ejerce sus efectos inhibiendo las enzimas de la poli (ADP-ribosa) polimerasa, específicamente PARP-1 y PARP-2. Estas enzimas desempeñan un papel crucial en la reparación de roturas de cadena sencilla en el ADN. Al inhibir estas enzimas, this compound evita la reparación del daño del ADN, lo que lleva a la acumulación de roturas de cadena doble y, en última instancia, causa la muerte celular. Este mecanismo es particularmente efectivo en las células cancerosas con deficiencias en la reparación de recombinación homóloga, como aquellas con mutaciones en BRCA1 o BRCA2 .

Análisis Bioquímico

Biochemical Properties

Niraparib functions as a poly (ADP-ribose) polymerase inhibitor, specifically targeting PARP-1 and PARP-2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication. This accumulation ultimately results in cell death, particularly in cancer cells that are deficient in homologous recombination repair mechanisms .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It induces cytotoxicity by preventing the repair of DNA damage, leading to cell death. In addition to its direct cytotoxic effects, this compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP enzymes, this compound disrupts the normal functioning of these pathways, leading to altered gene expression and metabolic changes that contribute to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, this compound prevents their activity, leading to the accumulation of DNA damage. This inhibition creates PARP-DNA complexes that interfere with DNA replication and transcription, ultimately causing cell death. Additionally, this compound’s inhibition of PARP enzymes leads to the activation of the DNA damage response pathway, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and maintains its activity over extended periods. Long-term exposure to this compound can lead to the development of resistance in some cancer cells. This resistance is often associated with the restoration of homologous recombination repair mechanisms, allowing cancer cells to repair DNA damage and survive .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits PARP activity and induces cytotoxicity in cancer cells. At higher doses, this compound can cause toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing toxicity .

Metabolic Pathways

This compound is primarily metabolized by carboxylesterases to form its major inactive metabolite, M1. This metabolite is further conjugated to form glucuronides, which are excreted via the urine and feces. The metabolic pathways of this compound involve hydrolytic and conjugative reactions, with minimal involvement of oxidative pathways. This metabolic profile contributes to the elimination of this compound and its metabolites from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly after oral administration and reaches peak plasma concentrations within a few hours. This compound is distributed widely in tissues, with high concentrations observed in the liver, kidneys, and spleen. The transport and distribution of this compound are influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

This compound is localized primarily in the nucleus, where it exerts its effects on DNA repair processes. The subcellular localization of this compound is facilitated by its ability to bind to PARP enzymes, which are predominantly nuclear proteins. This localization is crucial for this compound’s activity, as it allows the drug to directly interact with its target enzymes and inhibit their function .

Análisis De Reacciones Químicas

Tipos de reacciones: Niraparib se somete a varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar bajo condiciones específicas para formar diferentes metabolitos.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

    Sustitución: this compound puede sufrir reacciones de sustitución para introducir diferentes sustituyentes en el anillo aromático.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Se utilizan agentes halogenantes y otros electrófilos para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Niraparib es parte de una clase de fármacos conocidos como inhibidores de la poli (ADP-ribosa) polimerasa. Otros compuestos similares incluyen:

Singularidad de this compound: this compound es único en su régimen de dosificación una vez al día y su capacidad para utilizarse independientemente del estado del biomarcador. Ha demostrado eficacia tanto en cánceres con mutaciones en BRCA como en cánceres sin mutaciones en BRCA, lo que lo convierte en una opción versátil en la terapia contra el cáncer .

Propiedades

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146129
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

1038915-60-4
Record name Niraparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niraparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Niraparib
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Record name MK-4827, HCl salt
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Record name NIRAPARIB
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Niraparib?

A: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , , , ]

Q2: How does this compound exert its antitumor effects?

A: this compound inhibits PARP enzymatic activity, leading to the trapping of PARP on single-strand DNA breaks. [] This trapping subsequently results in the accumulation of replication stress-induced double-strand DNA breaks. [] In cells with homologous recombination repair (HRR) deficiencies, these double-strand breaks cannot be efficiently repaired, ultimately leading to cell death. []

Q3: Why are homologous recombination deficient (HRD) tumors particularly sensitive to this compound?

A: HRD tumors rely heavily on PARP-mediated DNA repair mechanisms. [, , , ] By inhibiting PARP, this compound exacerbates DNA damage in these cells, ultimately overwhelming their repair capacity and leading to cell death. [, , , ]

Q4: What are the downstream effects of this compound on DNA damage response pathways?

A: this compound treatment has been shown to increase levels of: * Caspase-3, indicating apoptosis induction. [] * Phosphorylated histone γ-H2AX, a marker of double-strand DNA breaks. []

Q5: Is there information available regarding the molecular formula, weight, or spectroscopic data for this compound?

A5: The provided research abstracts do not delve into the detailed chemical structure of this compound or its spectroscopic characteristics.

Q6: Is there information available about this compound's material compatibility or stability under various conditions?

A6: The provided research abstracts primarily focus on the biological and clinical aspects of this compound and do not provide details on its material compatibility or stability.

Q7: How is this compound administered, and what is its pharmacokinetic profile?

A: this compound is administered orally. [, ] It exhibits a rapid absorption profile, achieving peak plasma concentration within approximately 3 hours. [] The drug's long terminal elimination half-life (approximately 35 hours) supports once-daily dosing. [] this compound demonstrates linear and dose-proportional pharmacokinetics, but factors like time to peak concentration, elimination half-life, and accumulation ratio remain independent of the dose administered. []

Q8: Does this compound effectively cross the blood-brain barrier?

A: Yes, research indicates that this compound demonstrates the ability to penetrate the blood-brain barrier. [, , , ] This property makes it a potential therapeutic candidate for treating brain metastases, particularly those originating from breast and ovarian cancers. [, , , ]

Q9: How does this compound's tumor exposure compare to its plasma exposure?

A: Notably, this compound exhibits a higher concentration in tumor tissue compared to plasma. [, ] In some instances, tumor concentrations were observed to be 4 to 131 times higher than corresponding plasma levels. [] This unique characteristic is attributed to its high volume of distribution. [, ]

Q10: How does the pharmacokinetic profile of this compound differ in Chinese patients compared to White patients?

A: Research suggests that the pharmacokinetic characteristics of this compound in Chinese patients are similar to those observed in White patients. []

Q11: What impact does body weight have on this compound's pharmacokinetics?

A: While baseline body weight has been found to have a modest impact on this compound's pharmacokinetic parameters, particularly drug exposure, this influence is not considered clinically significant. [, ]

Q12: How long does this compound maintain PARP inhibition?

A: Pharmacodynamic analysis shows that this compound can sustain approximately 90% PARP inhibition for a duration of 24 hours at steady state. []

Q13: What types of cancer has this compound shown efficacy against in clinical trials?

A: Clinical trials have demonstrated the efficacy of this compound in: * Ovarian cancer [, , , , , , , , , , ] * Breast cancer [, , , ] * Prostate cancer [, ] * Glioblastoma [, ]

Q14: Is this compound effective as a single agent or in combination therapies?

A: this compound has demonstrated efficacy as both a single agent and in combination with other treatments. [, , ] Research suggests it can enhance the cytotoxic effects of chemotherapy and radiotherapy. [, ] Combinations with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies are also under investigation. [, ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: Resistance to PARP inhibitors, including this compound, is a complex issue. Factors influencing response include:

Q16: Is there cross-resistance between this compound and other PARP inhibitors?

A16: While the provided research abstracts do not explicitly address cross-resistance between this compound and other PARP inhibitors, this is an important area of ongoing research. Understanding patterns of cross-resistance will be crucial for optimizing treatment strategies for patients who develop resistance to one PARP inhibitor.

Q17: What are the common side effects observed with this compound treatment?

A17: The provided research abstracts focus on the scientific aspects of this compound and do not discuss detailed safety profiles or specific side effects.

Q18: What are the key biomarkers used to predict response to this compound therapy?

A18: Several biomarkers are used in clinical trials and practice to guide this compound treatment:

    Q19: What are potential areas of future research regarding biomarkers for this compound?

    A19: While BRCA and HRD status are currently key biomarkers, further research is necessary to:

    • Identify additional biomarkers that predict response or resistance beyond BRCA mutation and HRD status. [, ]
    • Develop biomarkers to predict which patients will experience significant toxicities, allowing for more personalized treatment and monitoring strategies. [, ]

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